molecular formula C12H14O2 B11909311 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-

1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-

Cat. No.: B11909311
M. Wt: 190.24 g/mol
InChI Key: PDHVCMOQYAHUDV-UHFFFAOYSA-N
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Description

1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- is a chemical compound belonging to the class of naphthalenones This compound is characterized by the presence of an ethoxy group at the 7th position and a partially hydrogenated naphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- typically involves the ethoxylation of a naphthalenone precursor. One common method includes the reaction of 7-hydroxy-3,4-dihydro-1(2H)-naphthalenone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: Fully hydrogenated naphthalenones.

    Substitution: Halogenated or nitrated naphthalenones.

Scientific Research Applications

1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine

Comparison: 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- is unique due to its specific substitution pattern and partially hydrogenated naphthalenone core. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

7-ethoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H14O2/c1-2-14-10-7-6-9-4-3-5-12(13)11(9)8-10/h6-8H,2-5H2,1H3

InChI Key

PDHVCMOQYAHUDV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(CCCC2=O)C=C1

Origin of Product

United States

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